molecular formula C21H25FN2O4S B2647696 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 922003-73-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2647696
CAS No.: 922003-73-4
M. Wt: 420.5
InChI Key: ACBYTOXXWUFKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic chemical compound designed for preclinical research and development. This molecule is structurally characterized by a benzoxazepine core, a chemical scaffold of significant interest in medicinal chemistry due to its potential for diverse pharmacological activities. The compound features a 3,3-dimethyl and 5-propyl substituted oxazepine ring fused to a benzene group, which is further functionalized with a methanesulfonamide moiety bearing a 4-fluorophenyl group. This specific structural combination suggests potential for interaction with various biological targets. The primary application of this compound is strictly for non-human investigative purposes in a laboratory setting. It serves as a key intermediate or target molecule in pharmaceutical and biochemical research, particularly in the exploration of structure-activity relationships (SAR), the synthesis of novel compound libraries, and the identification of potential therapeutic agents. Researchers value this compound for its unique hybrid structure, which merges a heterocyclic oxazepine core with a sulfonamide functional group, a feature known in other compounds to contribute to binding affinity and selectivity. Its mechanism of action is not fully elucidated and is a subject of ongoing research; further studies are required to define its specific interactions at the molecular level and its potential targets within biological systems. The product is provided for research use only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-4-11-24-18-12-17(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-5-7-16(22)8-6-15/h5-10,12,23H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBYTOXXWUFKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The synthesis generally involves the formation of the oxazepin core followed by the attachment of the methanesulfonamide group. Detailed synthetic pathways and conditions are crucial for obtaining high yields and purity of the target compound.

Antimicrobial Activity

Research has demonstrated that derivatives of oxazepin compounds exhibit significant antibacterial activity against various strains. For instance, compounds similar in structure to this compound have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Target CompoundBacillus subtilis8 µg/mL

Antifungal Activity

In addition to antibacterial properties, similar compounds have also been evaluated for antifungal activity. Studies indicate that certain oxazepin derivatives possess antifungal effects comparable to established antifungal agents like fluconazole .

Table 2: Antifungal Activity Against Various Strains

Compound NameTarget FungiMinimum Inhibitory Concentration (MIC)
Compound CCandida albicans16 µg/mL
Compound DAspergillus niger32 µg/mL
Target CompoundAspergillus flavus64 µg/mL

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in bacterial cell wall synthesis or fungal membrane integrity.

Case Studies

Several studies have investigated the pharmacological potential of oxazepin derivatives:

  • Study on Antibacterial Properties : A study conducted in 2023 evaluated a series of oxazepin derivatives against a panel of bacterial strains. The results indicated that modifications at specific positions on the oxazepin ring significantly enhanced antibacterial potency .
  • Antifungal Efficacy Assessment : Another research effort focused on the antifungal activities of compounds similar to this compound. The findings suggested that these compounds could serve as promising candidates for treating resistant fungal infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound in , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, shares sulfonamide functionality with the target compound but differs significantly in core structure and substituents:

Parameter Target Compound Compound
Core Structure Benzo[b][1,4]oxazepine (7-membered ring with oxygen and nitrogen atoms) Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one (heterocyclic and flavonoid motifs)
Substituents - 4-fluorophenylmethanesulfonamide
- 3,3-dimethyl-4-oxo-5-propyl
- N-methylbenzenesulfonamide
- 5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl ethyl
Molecular Weight (g/mol) Not available 589.1
Melting Point Not available 175–178°C
Synthetic Yield Not available 28%

Implications of Structural Variations

Core Heterocycles: The benzo[b][1,4]oxazepine core in the target compound may confer conformational flexibility and improved solubility compared to the rigid pyrazolo[3,4-d]pyrimidine-chromenone system in .

Fluorine Substitution :

  • Both compounds incorporate fluorine atoms (para-fluorophenyl vs. meta-fluorophenyl in ), which may influence metabolic stability and electronic interactions with biological targets.

Pharmacokinetic Properties :

  • The higher molecular weight (589.1 g/mol) and melting point (175–178°C) of the compound suggest lower solubility than the target compound, though experimental data are needed for confirmation.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis involves multi-step organic reactions, typically starting with the assembly of the benzoxazepine core followed by sulfonamide coupling. Key steps include:

  • Ring formation : Cyclization under controlled temperature and inert atmosphere to prevent oxidation of sensitive groups like the allyl or propyl substituents .
  • Sulfonamide coupling : Using coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .
  • Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC to achieve >95% purity. Confirm purity via HPLC and NMR .

Q. How should researchers characterize the molecular structure and confirm synthetic success?

  • Spectroscopic methods :
  • ¹H/¹³C NMR : Assign peaks for the benzoxazepine ring (e.g., methyl groups at δ ~1.2–1.5 ppm) and sulfonamide protons (δ ~7.5–8.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions) .
    • X-ray crystallography : Resolve ambiguous stereochemistry, particularly for the tetrahydrobenzooxazepine ring .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme inhibition assays : Test against kinases (e.g., SYK) or proteases using fluorogenic substrates .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays at 10–100 μM concentrations .
  • Antimicrobial testing : Follow CLSI guidelines for bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like solvent polarity, temperature, and catalyst loading. For example, optimize the benzoxazepine cyclization using response surface methodology (RSM) .
  • Continuous flow chemistry : Enhance scalability and reduce side reactions (e.g., dimerization) via microreactors with precise residence time control .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare studies using standardized assays (e.g., IC₅₀ values against SYK kinase) and control for variables like cell passage number or solvent (DMSO vs. aqueous buffers) .
  • Molecular dynamics simulations : Investigate binding mode variations caused by the 4-fluorophenyl group’s conformational flexibility .

Q. How does the compound interact with its putative molecular targets?

  • Biophysical assays :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to purified SYK kinase .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
    • In silico docking : Use AutoDock Vina to model interactions between the sulfonamide group and kinase active sites .

Q. What analytical methods address stability challenges in formulation studies?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-PDA .
  • Solid-state stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity and polymorph transitions .

Methodological Considerations

  • Data contradiction mitigation : Replicate assays in triplicate with internal controls (e.g., reference inhibitors) to minimize variability .
  • Industrial translation : Prioritize green chemistry principles (e.g., replace dichloromethane with 2-MeTHF) during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.